3-Chloro-1H-indazol-4-amine
Overview
Description
3-Chloro-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-1H-indazol-4-amine is the tyrosine kinase receptor . This receptor plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle control .
Mode of Action
This compound interacts with its target, the tyrosine kinase receptor, by binding effectively with the hinge region of the receptor . This interaction results in the inhibition of the receptor’s activity, leading to a decrease in the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The interaction of this compound with the tyrosine kinase receptor affects several biochemical pathways. The most significant of these is the inhibition of the signaling pathways that promote cell growth and proliferation . This leads to downstream effects such as the suppression of tumor growth .
Pharmacokinetics
The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the suppression of cell growth and proliferation. By inhibiting the activity of the tyrosine kinase receptor, this compound disrupts the signaling pathways that promote these processes, leading to the suppression of tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments . .
Biochemical Analysis
Biochemical Properties
3-Chloro-1H-indazol-4-amine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound has been identified as an inhibitor of tyrosine kinases, which are enzymes that play a key role in cell signaling pathways . By inhibiting these enzymes, this compound can modulate various cellular processes, including cell growth and differentiation. Additionally, this compound has been found to interact with proteins involved in apoptosis, such as members of the Bcl-2 family, thereby influencing cell survival and death .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to inhibit the proliferation of cancer cells, including lung, prostate, and hepatoma cell lines . It exerts its effects by modulating cell signaling pathways, such as the p53/MDM2 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, this compound can influence gene expression and cellular metabolism, leading to changes in the expression of genes involved in cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which disrupts cell signaling pathways that are crucial for cell growth and survival . Additionally, this compound can bind to and inhibit the activity of proteins involved in apoptosis, such as Bcl-2 family members . This inhibition leads to the activation of apoptotic pathways, resulting in programmed cell death. Moreover, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These long-term effects have been observed in both in vitro and in vivo studies, highlighting the potential of this compound as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can influence the activity and function of this compound, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dichlorobenzonitrile with hydrazine hydrate under reflux conditions. This reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the indazole ring .
Industrial Production Methods: For large-scale production, the synthesis can be optimized to avoid the need for column chromatography. This involves using regioselective bromination followed by heterocycle formation with hydrazine, yielding the desired product in an isolated yield of 38-45% .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1H-indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
- Substituted indazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the parent compound.
Scientific Research Applications
3-Chloro-1H-indazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is employed in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 4-Chloro-1H-indazol-3-amine
- 7-Bromo-4-chloro-1H-indazol-3-amine
- 2,6-Dichloro-1H-indazole
Uniqueness: 3-Chloro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it offers a different reactivity profile and potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-chloro-2H-indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLMMCOMDHTWKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598307 | |
Record name | 3-Chloro-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54768-48-8 | |
Record name | 3-Chloro-1H-indazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54768-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10598307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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